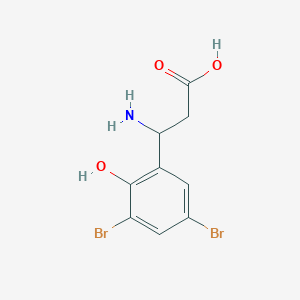
6-Fluoro-1H-indole-3-carbonitrile
Übersicht
Beschreibung
6-Fluoro-1H-indole-3-carbonitrile is an organic compound synthesized through various methods and has applications in quite a few disciplines of scientific research and industry. It is a halogen-substituted indole .
Synthesis Analysis
The synthesis of 6-Fluoro-1H-indole-3-carbonitrile involves various methods. For instance, the preparation of 6-fluoroindole has been reported via nitration of indoline . Indole derivatives have been synthesized using one-pot synthesis, which is widely considered an efficient approach in synthetic organic chemistry .Molecular Structure Analysis
In the molecular structure of similar compounds like 6-Fluoro-1H-indole-3-carboxylic acid, all the non-H atoms are approximately coplanar . The carb-oxy O atoms deviate from the indole plane .Chemical Reactions Analysis
Indole-containing small molecules have diverse pharmacological activities . Their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .Physical And Chemical Properties Analysis
The molecular formula of 6-Fluoro-1H-indole-3-carbonitrile is C9H5FN2 . More detailed physical and chemical properties like melting point, boiling point, density, etc., can be found on chemical databases .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis and Molecular Docking Studies
6-Fluoro-1H-indole-3-carbonitrile derivatives have been explored for their crystal structures and molecular interactions. For instance, Venkateshan et al. (2019) analyzed the crystal structures of related indole derivatives using single-crystal X-ray diffraction. These compounds showed potential as inhibitors of Nicotinamidephosphoribosyltransferase (NAMPT), which could be significant in increasing sensitivity to apoptosis in certain cell types (Venkateshan et al., 2019).
Cytotoxic Evaluation in Cancer Research
In the field of cancer research, novel derivatives of 6-Fluoro-1H-indole-3-carbonitrile have shown promising cytotoxic activity against various human cancer cell lines. Radwan et al. (2020) synthesized a series of these compounds and investigated their effectiveness against colon and lung cancer cells, highlighting their potential in anticancer therapy (Radwan et al., 2020).
Development of Radiotracers for Imaging
These compounds also play a crucial role in the development of radiotracers for imaging. Funke et al. (2008) designed fluoroalkoxydihydroisoquinoline-cyclohexyl indole carbonitriles as potential tracers for serotonin transporter (SERT) imaging by PET. This application is significant in neurological and psychiatric research, aiding in the visualization of SERT distribution and density (Funke et al., 2008).
Synthesis of Fluorooxindoles
Additionally, the synthesis of 6-Fluoro-1H-indole-3-carbonitrile derivatives aids in the creation of fluorooxindoles, which are useful for investigating enzymatic mechanisms in indole biosynthesis and metabolism. Takéuchi et al. (2000) demonstrated a method to obtain 3-fluorooxindoles, indicating their relevance in biochemical studies (Takéuchi et al., 2000).
Applications in Organic Synthesis
The utility of these compounds extends to organic synthesis. For example, Kobayashi et al. (2015) detailed the preparation of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles, showcasing the versatility of indole derivatives in synthesizing complex organic structures (Kobayashi et al., 2015).
Wirkmechanismus
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . This makes them useful in developing new therapeutic derivatives.
Mode of Action
The exact mode of action can vary depending on the specific derivative and target. For example, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole is an important heterocyclic system that provides the skeleton to many bioactive compounds . It’s involved in a variety of biochemical pathways, but the specific pathways affected would depend on the exact derivative and its targets.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Some indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and more .
Safety and Hazards
Zukünftige Richtungen
6-Fluoro-1H-indole-3-carbonitrile has applications in various disciplines of scientific research and industry. The potential for novel indole derivatives to serve as anti-tubercular agents, in silico findings, and proposed actions to facilitate the design of novel compounds with anti-tubercular activity are some of the future directions .
Eigenschaften
IUPAC Name |
6-fluoro-1H-indole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-3,5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQNAQXKZBUKRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697437 | |
| Record name | 6-Fluoro-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-1H-indole-3-carbonitrile | |
CAS RN |
1043601-53-1 | |
| Record name | 6-Fluoro-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

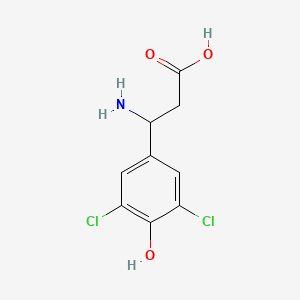
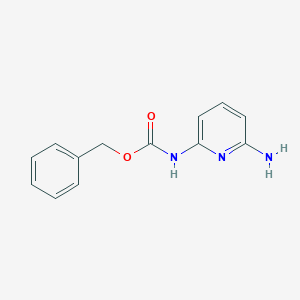
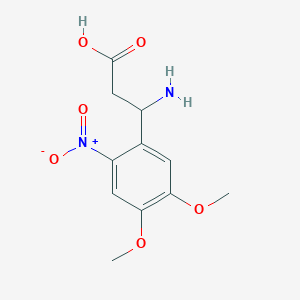

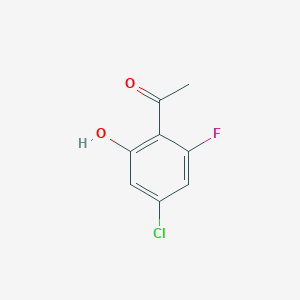
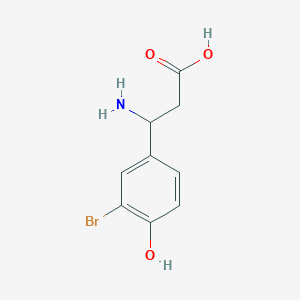
![5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B1504272.png)
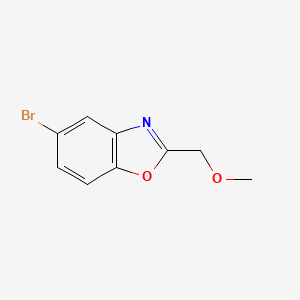
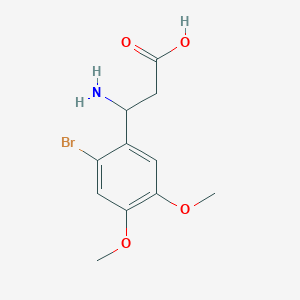

![4-Hydroxy-3-[[(4-methylphenyl)sulfonyl]amino]benzoic acid](/img/structure/B1504281.png)


